molecular formula C15H12F2O B13556445 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one

1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one

Cat. No.: B13556445
M. Wt: 246.25 g/mol
InChI Key: MWPAHGQDSDHUNC-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of two fluorine atoms attached to phenyl rings, which are connected by a propan-2-one moiety. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-fluorobenzene and 4-fluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and minimize by-products. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Compounds with substituted functional groups on the phenyl rings.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(4-chlorophenyl)propan-2-one: Similar structure but with chlorine atoms instead of fluorine.

    1-(3-Methylphenyl)-3-(4-methylphenyl)propan-2-one: Similar structure but with methyl groups instead of fluorine.

    1-(3-Bromophenyl)-3-(4-bromophenyl)propan-2-one: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

1-(3-Fluorophenyl)-3-(4-fluorophenyl)propan-2-one is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H12F2O

Molecular Weight

246.25 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-(4-fluorophenyl)propan-2-one

InChI

InChI=1S/C15H12F2O/c16-13-6-4-11(5-7-13)9-15(18)10-12-2-1-3-14(17)8-12/h1-8H,9-10H2

InChI Key

MWPAHGQDSDHUNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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